molecular formula C27H50N3O8P B1669689 Fosteabine CAS No. 73532-83-9

Fosteabine

カタログ番号 B1669689
CAS番号: 73532-83-9
分子量: 575.7 g/mol
InChIキー: YJTVZHOYBAOUTO-URBBEOKESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fosteabine, also known as Cytarabine ocfosfate or YNK 01, is an oral and proagent analogue of cytarabine . It is resistant to deoxycytidine deaminase . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

科学的研究の応用

Fosteabine in Myelodysplastic Syndromes

Fosteabine, also known as 1-beta-D-Arabinofuranosylcytosine-5'-stearylphosphate, has been studied for its effectiveness in treating myelodysplastic syndromes (MDS). An early phase II study conducted on patients with various subtypes of MDS showed that fosteabine administration led to complete remission in some patients and partial response in others. The study found that the overall response rate was 25.8%, with responses observed across different MDS subtypes. Major side effects included myelosuppression and gastrointestinal toxicities (Ohno et al., 1991).

Fostriecin as an Anticancer Agent

Fostriecin, a structurally related compound to fosteabine, has been evaluated for its anticancer properties. It is known to be a potent inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4). Clinical studies revealed that fostriecin could induce G2-M-phase growth arrest in cancer cells by disrupting normal centrosome replication and the formation of mitotic spindles. These findings suggest a potential role for fostriecin in the treatment of certain cancers (Cheng et al., 1998).

Inhibition of Topoisomerase II by Fostriecin

Fostriecin has also been identified as an inhibitor of type II topoisomerase, an enzyme crucial for DNA replication and cell division. Its mechanism of action is distinct from other inhibitors of this enzyme, as it does not stabilize the cleavable complex, a common mode of action for topoisomerase II inhibitors. This unique property makes fostriecin a potential candidate for cancer therapy, especially in cases where other topoisomerase II inhibitors are ineffective (Boritzki et al., 1988).

特性

IUPAC Name

[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadecyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50N3O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-36-39(34,35)37-21-22-24(31)25(32)26(38-22)30-19-18-23(28)29-27(30)33/h18-19,22,24-26,31-32H,2-17,20-21H2,1H3,(H,34,35)(H2,28,29,33)/t22-,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTVZHOYBAOUTO-URBBEOKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50N3O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosteabine

CAS RN

73532-83-9
Record name 4-Amino-1-[5-O-[hydroxy(octadecyloxy)phosphinyl]-β-D-arabinofuranosyl]-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73532-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cytarabine ocfosfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073532839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYTARABINE OCFOSFATE FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU897BCV4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fosteabine
Reactant of Route 2
Reactant of Route 2
Fosteabine
Reactant of Route 3
Reactant of Route 3
Fosteabine
Reactant of Route 4
Fosteabine
Reactant of Route 5
Fosteabine
Reactant of Route 6
Fosteabine

Citations

For This Compound
16
Citations
R Ohno, N Tatsumi, M Hirano, K Imai, H Mizoguchi… - Oncology, 1991 - karger.com
… fosteabine resulted in a 26% response including 2 CR in 62 evaluable patients with MDS. Since fosteabine … oral administration of 800 mg of fosteabine demonstrated that the cylarabine …
Number of citations: 32 karger.com
E Schleyer, J Braess, B Ramsauer, M Unterhalt… - Leukemia, 1995 - europepmc.org
Ara-CMP-Stearate (1-beta-D-arabinofuranosylcytosine-5'-stearylphosphate, YNK 01, Fosteabine) is the orally applicable prodrug of cytosine-arabinoside (Ara-C). During a phase I …
Number of citations: 17 europepmc.org
J Braess, E Schleyer, B Ramsauer, M Unterhalt… - Acute Leukemias V …, 1996 - Springer
Ara-CMP-Stearate (1-beta-D-Arabino-furanosylcytosine-5′-stearylphosphate, YNK 01, Fosteabine) is an the orally applicable prodrug of cytosine-arabinoside (Ara-C). During a …
Number of citations: 2 link.springer.com
R Ohno, YNK-01 Study Group - Acute Leukemias V: Experimental …, 1995 - Springer
… in capsules containing 25, 50 or 100 mg of fosteabine. The drug was given orally after meals two or three times daily for 14 to 28 days untilleukopenia « 1,500!cmm) or …
Number of citations: 2 link.springer.com
PD Zavras, A Shastri, M Goldfinger, AK Verma… - Clinical Cancer …, 2021 - AACR
Purpose: Azacitidine and decitabine are hypomethylating agents (HMA), that is, both inhibit and deplete DNA methyltransferase 1 (DNMT1). HMAs are standard single-agent therapies …
Number of citations: 11 aacrjournals.org
MS Landis - Therapeutic Delivery, 2013 - Future Science
Many prodrug reviews describe specific examples of the successful application of prodrug technology to produce blockbuster drugs, such as simvastatin, omeprazole, acyclovir and …
Number of citations: 15 www.future-science.com
X Lin, C Liang, L Zou, Y Yin, J Wang, D Chen… - European Journal of …, 2021 - Elsevier
With Remdesivir being approved by FDA as a drug for the treatment of Corona Virus Disease 2019 (COVID-19), nucleoside drugs have once again received widespread attention in the …
Number of citations: 32 www.sciencedirect.com
RA Schwendener, DH Horber, B Odermatt… - Journal of cancer …, 1996 - Springer
The oral cytostatic activity in L1210 mouse leukaemia of the two newN 4 -alkyl derivatives of 1-β-d-arabinofuranosylcytosine (AraC),N 4 -hexadecyl- andN 4 -octadecyl-1-β-d-…
Number of citations: 19 link.springer.com
PP Principe, WS Fisher - Journal of natural products, 2018 - ACS Publications
The societal benefits of coral reef ecosystems include shoreline protection, habitat provision for reef fish, tourism, and recreation. Rarely considered in valuation of reefs is the …
Number of citations: 16 pubs.acs.org
M Takarabe, M Kotera, Y Nishimura, S Goto… - …, 2012 - academic.oup.com
Motivation: Unexpected drug activities derived from off-targets are usually undesired and harmful; however, they can occasionally be beneficial for different therapeutic indications. …
Number of citations: 152 academic.oup.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。